Arnebinol

Description

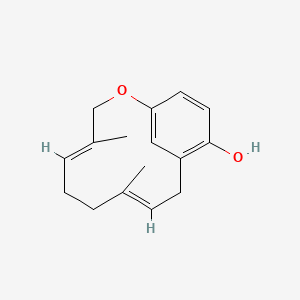

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20O2 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

(4E,8E)-4,8-dimethyl-2-oxabicyclo[9.3.1]pentadeca-1(15),4,8,11,13-pentaen-12-ol |

InChI |

InChI=1S/C16H20O2/c1-12-4-3-5-13(2)11-18-15-8-9-16(17)14(10-15)7-6-12/h5-6,8-10,17H,3-4,7,11H2,1-2H3/b12-6+,13-5+ |

InChI Key |

BSXTWYDVYNXVHH-YKNDAMCPSA-N |

SMILES |

CC1=CCC2=C(C=CC(=C2)OCC(=CCC1)C)O |

Isomeric SMILES |

C/C/1=C\CC2=C(C=CC(=C2)OC/C(=C/CC1)/C)O |

Canonical SMILES |

CC1=CCC2=C(C=CC(=C2)OCC(=CCC1)C)O |

Synonyms |

arnebinol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Arnebinol

Botanical Sources of Arnebinol and Related Meroterpenoids

Primary Isolation from Arnebia euchroma Roots

This compound was first identified and isolated from the roots of Arnebia euchroma (Royle) Johnst., a perennial herb belonging to the Boraginaceae family. thieme-connect.comnih.gov This plant is a well-known source of various medicinal substances, including naphthoquinones, and its roots are the primary plant part utilized for the extraction of these compounds. academicjournals.org The initial isolation of this compound was part of a study investigating biologically active constituents from Arnebia euchroma, where it was identified as a novel ansa-type monoterpenylbenzenoid derivative. thieme-connect.comnih.gov Subsequent phytochemical investigations of the plant's roots have consistently reported the presence of this compound and have led to the isolation of several related meroterpenoids. thieme-connect.comcabidigitallibrary.org

Presence of this compound Analogues in Other Arnebia Species

While Arnebia euchroma is the most prominent source, this compound itself has also been isolated from other species within the same genus. Research on Arnebia hispidissima has shown that its hexane (B92381) extract contains a mixture of compounds including this compound. nih.govresearchgate.net

Furthermore, extensive research on Arnebia euchroma has revealed a variety of structurally related analogues. These include several new meroterpenoids designated as arnebinols A, B, C, and D. thieme-connect.comcabidigitallibrary.orgtandfonline.com this compound A and B are noted for their rare 6/10/5 tricyclic ring system. thieme-connect.comcabidigitallibrary.org Another related compound, 9,17-epoxythis compound, which is a new monoterpenylbenzenoid, has also been isolated from the stem bark of Arnebia euchroma. thieme-connect.com

Extraction and Purification Techniques from Plant Matrices

The isolation of this compound from its natural plant sources involves standard phytochemical extraction and purification protocols. The dried and powdered roots of the Arnebia species are typically subjected to solvent extraction.

Chromatographic Separation Methods for this compound and its Derivatives

Chromatography is the cornerstone technique for the purification of this compound and its derivatives from crude plant extracts. Following initial solvent extraction, the concentrated extract is subjected to various chromatographic methods to separate the complex mixture of phytochemicals.

Column chromatography using silica (B1680970) gel as the stationary phase is a commonly reported method. researchgate.net The separation is achieved by eluting the column with a gradient of non-polar to more polar solvents, typically a combination of n-hexane and ethyl acetate. researchgate.net The fractions are collected and monitored, often by thin-layer chromatography (TLC), to identify and combine those containing the compounds of interest. researchgate.net Further purification of these fractions may be required to yield pure this compound or its analogues. For instance, the isolation of related naphthoquinones from Arnebia involves purification over silica gel with petroleum ether and ethyl acetate. researchgate.net The structural elucidation of the purified compounds is then accomplished through spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR). thieme-connect.comcabidigitallibrary.org

Optimization of Isolation Procedures for Enhanced Yields

While specific studies focused solely on optimizing the yield of this compound are not extensively detailed, research into enhancing the extraction of co-occurring major constituents, such as shikonin (B1681659) from Arnebia euchroma, provides a model for potential optimization strategies. An efficient homogenate extraction technique has been shown to be effective for shikonin, providing the highest extraction efficiency in a minimal amount of time compared to conventional methods. mdpi.com

The optimization of this homogenate extraction was achieved using a Box-Behnken design, a type of response surface methodology. mdpi.com Key parameters that influence extraction yield, such as solvent concentration, extraction time, and the liquid-to-solid ratio, were systematically adjusted. mdpi.com For shikonin, the optimal conditions were determined to be using 78% ethanol (B145695) as the solvent, a homogenate extraction time of 4.2 minutes, and a liquid-to-solid ratio of 10.3 mL/g over two extraction cycles. mdpi.com Such methodologies, which focus on systematically refining extraction parameters, could be applied to develop a rapid, efficient, and environmentally friendly procedure to enhance the isolation yields of this compound from plant matrices. mdpi.com

Co-occurrence with Other Bioactive Constituents

During the isolation process from Arnebia euchroma, this compound is consistently found alongside other classes of bioactive compounds. The initial study that identified this compound also co-isolated two known compounds: shikonofurans and des-O-methyllasiodiplodin. thieme-connect.comnih.govlpu.in These phenolic compounds were all isolated from the same fractions of the plant extract. thieme-connect.comnih.gov

Subsequent investigations have confirmed this co-occurrence profile. Des-O-methyllasiodiplodin and shikonin were found along with this compound derivatives like 9,17-epoxythis compound. thieme-connect.com Other co-isolated compounds from the roots include a variety of meroterpenoids and naphthoquinones. thieme-connect.comcabidigitallibrary.org For example, four new arnebinols (A–D) were isolated together with seven known meroterpenoids and a new prenylated naphthoquinone, 5,8-O-dimethyl-11-deoxyalkannin. thieme-connect.comcabidigitallibrary.org

Research Findings Summary

| Compound | Source Plant(s) | Key Findings | Co-isolated Compounds | Citations |

| This compound | Arnebia euchroma, Arnebia hispidissima | First isolated from A. euchroma roots; identified as an ansa-type monoterpenylbenzenoid. Also found in A. hispidissima. | Shikonofurans, Des-O-methyllasiodiplodin | thieme-connect.comnih.govnih.gov |

| This compound A-D | Arnebia euchroma | New meroterpenoid analogues of this compound. This compound A and B possess a rare 6/10/5 tricyclic ring system. | Known meroterpenoids, 5,8-O-dimethyl-11-deoxyalkannin | thieme-connect.comcabidigitallibrary.orgtandfonline.com |

| 9,17-epoxythis compound | Arnebia euchroma | A new monoterpenylbenzenoid derivative of this compound isolated from stem bark. | Euchroquinols A–C, Shikonin, Des-O-methyllasiodiplodin | thieme-connect.com |

Chemical Structure Elucidation and Characterization of Arnebinol

Structural Classification and Core Scaffold Analysis

Arnebinol's structure places it within specific classifications of natural compounds, defined by its unique arrangement of chemical moieties.

Identification as an Ansa-Type Monoterpenylbenzenoid Derivative

This compound has been identified as a novel ansa-type monoterpenylbenzenoid derivative. researchgate.netgoogle.comnih.govvdoc.pub The term "ansa-type" typically refers to a macrocyclic structure where a chain of atoms spans across a ring system, resembling a handle (ansa). The "monoterpenylbenzenoid" part of the classification indicates that the compound is a hybrid structure derived from both a monoterpene unit and a benzenoid (aromatic ring) moiety. Early spectral investigations suggested this compound was a dehydroderivative of geranylhydroquinone, which was ultimately confirmed by X-ray analysis as a novel ansa-type monoterpenylbenzenoid. researchgate.net

Categorization as a Meroterpenoid Class Compound

This compound is categorized as a meroterpenoid. thieme-connect.comnih.govnih.govmdpi.comresearchgate.netnih.govfigshare.comresearchgate.net Meroterpenoids are a diverse class of natural products that are biosynthesized through mixed pathways, combining precursors from both terpenoid and non-terpenoid (such as polyketide or shikimate) routes. researchgate.netnih.gov This mixed biosynthetic origin contributes to the structural complexity and diversity observed in meroterpenoids. This compound A and B are described as rare meroterpenoids featuring a constrained 6/10/5 tricyclic ring system. thieme-connect.comnih.gov

Spectroscopic and Crystallographic Approaches for Definitive Structure Assignment

The definitive structural assignment of this compound has relied heavily on advanced analytical techniques, providing detailed information about its atomic connectivity, functional groups, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial tool in the structure elucidation of natural products like this compound. nih.govmdpi.comresearchgate.netresearchgate.netdntb.gov.ua NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. nih.govmdpi.comresearchgate.net Extensive 1D (¹H NMR, ¹³C NMR) and 2D NMR (¹H–¹H COSY, DEPT, HMQC, HMBC, NOESY) spectroscopic methods have been applied to unambiguously elucidate the planar and steric structures of this compound-based meroterpenoids. nih.govresearchgate.net NMR data is considered useful for elucidating the chemical structures and analogues of meroterpenoids. nih.govresearchgate.net

Utilization of Mass Spectrometry (MS) for Molecular Formula Elucidation

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. nih.govmdpi.comresearchgate.netumich.edumsu.edur-project.org High-resolution mass spectrometry (HRMS) can provide a highly accurate mass-to-charge ratio ([M+H]⁺ or [M-H]⁻), allowing for the precise determination of the molecular formula. mdpi.com MS, along with NMR, is used for the structure characterization of meroterpenoids isolated from Arnebia euchroma. nih.govresearchgate.net For instance, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to determine the molecular formula of related meroterpenoids by displaying characteristic ion peaks. mdpi.com

Stereochemical Aspects and Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound and its derivatives is influenced by factors such as ring strain, torsional strain, and steric interactions between substituents. While specific detailed conformational analyses for all arnebinols are specialized research topics, general principles of conformational analysis, including the study of staggered and eclipsed conformations and the impact of 1,3-diaxial interactions in cyclic systems, are relevant for understanding their preferred three-dimensional structures.

For molecules with multi-cyclic systems like the 6/10/5 framework of this compound A and B, the fused rings impose significant constraints on possible conformations. nih.gov Computational methods, such as force-field calculations (e.g., MM2) and DFT, are often employed to explore the potential energy surface and identify the most stable conformers. nih.gov The analysis of NOESY NMR data provides experimental evidence for through-space interactions between protons, which can be used to validate computationally derived conformations. nih.gov

Understanding the stereochemical and conformational aspects of this compound and its derivatives is vital for a complete structural understanding and provides insights into how their three-dimensional structure relates to their physical and chemical properties.

Compound Names and PubChem CIDs

Biosynthetic Pathways of Arnebinol

Investigation of Primary Biosynthetic Origins in Arnebia Species

Arnebinol has been isolated from the roots of Arnebia euchroma, a perennial plant belonging to the Boraginaceae family. researchgate.netphcog.comnih.gov Research into the constituents of Arnebia species, including Arnebia euchroma and Arnebia hispidissima, has revealed a variety of naphthoquinone congeners and other phenolic compounds. researchgate.netphcog.com While shikonin (B1681659) derivatives are prominent metabolites in some Arnebia species, studies suggest that this compound and related compounds like arnebinone (B1207816) are biosynthesized through distinct, though potentially overlapping, pathways. researchgate.net The structure of arnebinone, for instance, is thought to arise from successive migration reactions originating from geranylhydroquinone, an intermediate also implicated in the biosynthesis of naphthoquinone congeners, this compound, and shikonofuran. researchgate.net This suggests that geranylhydroquinone may serve as a key branch point in the metabolic pathways of these plants.

Putative Enzymatic Steps and Key Intermediates in this compound Biosynthesis

Based on structural relationships with other isolated metabolites, a biosynthetic pathway for this compound has been proposed. researchgate.net The involvement of geranylhydroquinone as a common intermediate points towards the prenylation of a hydroquinone (B1673460) precursor with a monoterpenyl moiety, likely derived from geranyl pyrophosphate (GPP). researchgate.netfrontiersin.org The subsequent steps leading to the unique ansa-type monoterpenylbenzenoid structure of this compound are not fully elucidated but are presumed to involve enzymatic cyclization and modification reactions. The "ansa" structure implies a macrocyclic ring system connecting two points of a smaller ring, which in the case of this compound involves a monoterpene chain bridging across a substituted benzene (B151609) ring. researchgate.net

Interestingly, this compound has been identified as an inhibitor of prostaglandin (B15479496) biosynthesis. researchgate.netnih.govusda.govthieme-connect.commdpi.comjst.go.jpthieme-connect.comusda.gov Prostaglandins (B1171923) are lipid mediators derived from fatty acids, primarily arachidonic acid, through the action of cyclooxygenase (COX) enzymes. mdpi.com While this compound is structurally distinct from prostaglandins and their precursors, its inhibitory effect suggests an interaction with enzymes or pathways involved in prostaglandin synthesis or regulation. researchgate.netnih.govusda.govusda.gov This biological activity has been a key aspect in the study of this compound and its related compounds from Arnebia species. researchgate.netnih.govusda.govthieme-connect.commdpi.comjst.go.jpthieme-connect.comusda.gov The precise molecular mechanism by which this compound exerts this inhibitory effect, and whether this is directly linked to its own biosynthetic enzymes or is a separate pharmacological property, requires further investigation.

This compound is classified as a meroterpenoid. researchgate.netresearchgate.netrsc.org Meroterpenoids are a diverse class of natural products that are biosynthesized through mixed pathways, combining precursors from both terpenoid and non-terpenoid (such as polyketide or shikimate) origins. researchgate.netrsc.org In the case of this compound, the structure is believed to be formed from a monoterpene unit (derived from GPP) and a benzenoid moiety (likely derived from a polyketide or shikimate pathway intermediate like hydroquinone or a related phenol). researchgate.netconicet.gov.ar This hybrid origin is characteristic of meroterpenoids. researchgate.netrsc.org The biosynthesis of meroterpenoids often involves complex enzymatic machinery, including prenyltransferases that catalyze the attachment of terpenyl groups to aromatic scaffolds. conicet.gov.ar The formation of the ansa structure in this compound is a particularly intriguing aspect of its meroterpenoid biosynthesis, likely involving specific cyclization enzymes.

Connection to Prostaglandin Biosynthesis Pathways

Metabolic Engineering Strategies for Enhanced this compound Production (Conceptual)

Metabolic engineering offers potential avenues for enhancing the production of valuable natural products like this compound, particularly in heterologous hosts or through optimized plant cell cultures. nih.govfrontiersin.orgwikipedia.organr.frmdpi.com Conceptual strategies for increasing this compound yield could involve:

Increasing Precursor Supply: Enhancing the metabolic flux towards the biosynthesis of the key precursors, geranyl pyrophosphate and the benzenoid precursor (e.g., hydroquinone). This might involve overexpressing enzymes in the mevalonate (B85504) or methylerythritol phosphate (B84403) pathways for GPP synthesis, and enzymes in the polyketide or shikimate pathways. frontiersin.org

Overexpressing Biosynthetic Enzymes: Identifying and overexpressing the genes encoding the specific enzymes responsible for the conversion of precursors to this compound, including prenyltransferases, cyclases, and tailoring enzymes.

Blocking Competing Pathways: Downregulating or knocking out enzymes involved in competing metabolic pathways that divert precursors away from this compound biosynthesis.

Engineering Regulatory Elements: Modifying genetic regulatory elements to enhance the expression of the entire this compound biosynthetic gene cluster, assuming it is organized as such in Arnebia species.

Utilizing Heterologous Expression Systems: Transferring the this compound biosynthetic genes into a more amenable host organism, such as Escherichia coli or yeast, which can be more easily cultured and manipulated for large-scale production. nih.govmdpi.com This approach requires the identification and functional characterization of all enzymes in the pathway.

While the complete biosynthetic pathway and the genes encoding the relevant enzymes for this compound are not fully elucidated, advances in genomics, transcriptomics, and enzyme characterization, coupled with synthetic biology tools, provide a framework for future metabolic engineering efforts aimed at improving this compound production. frontiersin.orgrsc.org

Chemical Synthesis of Arnebinol and Its Analogues

Total Synthesis Strategies for the Arnebinol Core Structure

The total synthesis of this compound has been a subject of chemical research ctdbase.orgplantaedb.com. Synthetic strategies for constructing the this compound core structure have been developed. One approach reported for a concise synthesis of this compound involves the application of the intramolecular Doetz reaction. The Doetz reaction is a powerful method for the synthesis of substituted phenols and naphthols, which could be utilized in forming the aromatic portion and connecting the ansa bridge in the this compound structure. The successful implementation of such strategies is crucial for accessing the complex architecture of this compound.

Stereoselective Synthesis of this compound and its Chiral Centers

This compound possesses chiral centers and its ansa-bridged structure can exhibit planar chirality. Achieving stereocontrol during its synthesis is paramount to obtaining the biologically active enantiomer. Stereoselective synthesis aims to produce a desired stereoisomer with high purity. Key concepts in stereoselective synthesis relevant to this compound could include the use of chiral starting materials (chiral pool), the separation of stereoisomers (resolution), the use of chiral auxiliaries, or enantioselective synthesis employing chiral reagents or catalysts. Catalytic asymmetric synthesis, which involves the enantioselective construction of new stereocenters using a chiral catalyst, is a significant strategy in modern synthetic chemistry. While specific details on the stereoselective steps in this compound synthesis from the provided snippets are limited, the importance of controlling the configuration of chiral centers and potentially the planar chirality of the ansa system is implicit in its complex structure. Related ansa-type compounds, such as (3R),(5R)-5-hydroxy-de-O-methyllasiodiplodin, have been synthesized using stereoselective methods like ring-closing metathesis (RCM), illustrating approaches applicable to this class of molecules uni.lu. Diastereoselective synthesis, focusing on controlling the relative configuration in molecules with multiple stereocenters, is also a critical aspect when constructing the this compound core.

Biological Activities and Mechanistic Studies of Arnebinol Pre Clinical Focus

Anti-inflammatory Potential and Prostaglandin (B15479496) Biosynthesis Inhibition

Arnebinol has demonstrated potential anti-inflammatory effects, with studies investigating its impact on prostaglandin biosynthesis and related signaling pathways.

In Vitro Inhibition of Prostaglandin Biosynthesis

This compound has been identified as a compound that inhibits prostaglandin biosynthesis in vitro usda.govnih.govcymitquimica.com. Prostaglandins (B1171923) are lipid compounds that play a key role in mediating inflammation medscape.comwikipedia.org. The inhibition of their synthesis is a common mechanism for anti-inflammatory agents medscape.comwikipedia.orgnih.gov. This compound was isolated from Arnebia euchroma roots as one of the phenolic compounds exhibiting inhibitory activity on in vitro prostaglandin biosynthesis nih.gov.

Molecular Targets and Signaling Pathways Underlying Anti-inflammatory Effects

Network pharmacology studies investigating the mechanisms of action of compounds derived from Lithospermum erythrorhizon Sieb, which also contains this compound, have suggested potential molecular targets and signaling pathways involved in its anti-inflammatory effects nih.govresearchgate.netnih.gov. These studies indicate that this compound, along with other compounds, may inhibit PTGS2 (Prostaglandin-endoperoxide synthase 2, also known as COX-2), HSP90AA1, and MAPK14 nih.govresearchgate.netnih.gov. PTGS2 is a key enzyme in the synthesis of prostaglandins waocp.org. Inhibition of HSP90AA1 and MAPK14 can influence various cellular processes, including inflammatory responses nih.govresearchgate.netnih.govgenome.jp.

Furthermore, these network pharmacology analyses suggest that this compound may be involved in modulating signaling pathways such as the PI3K-Akt pathway, vascular endothelial growth factor (VEGF) signaling pathway, Fc epsilon RI signaling pathway, and calcium signaling pathway nih.govresearchgate.netnih.gov. These pathways are implicated in various aspects of inflammation and immune responses nih.govresearchgate.netnih.govnih.govgenome.jp. For instance, the PI3K-Akt pathway is involved in T cell activation and proliferation, while the VEGF signaling pathway is linked to vascular permeability and inflammatory cell extravasation nih.govresearchgate.netnih.govresearchgate.net. The Fc epsilon RI signaling pathway is relevant to allergic responses, and calcium signaling plays a role in TSLP production, which is involved in atopic dermatitis nih.govresearchgate.net.

In Vivo Non-Human Studies of Anti-inflammatory Efficacy (Implied by Arnebia extracts)

While specific in vivo studies focusing solely on this compound's anti-inflammatory efficacy in non-human models are limited in the provided search results, studies on Arnebia extracts, from which this compound is isolated, imply its potential in vivo activity. Arnebia euchroma extracts have demonstrated anti-inflammatory properties in non-human studies, such as reducing ear edema size in rats areeo.ac.ird-nb.infonih.gov. Chitosan films containing Arnebia euchroma extract showed anti-inflammatory effects in a mice paw swelling test, comparable to a reference drug, and histological examination indicated reduced immune cell infiltration areeo.ac.ir. Another study on Arnebia hispidissima extract, which contains this compound, reported that certain naphthoquinones within the extract inhibited carrageenan-induced acute arthritis and complete Freund's adjuvant (CFA)-induced chronic arthritis in rats nih.gov. These findings from Arnebia extracts containing this compound suggest that this compound likely contributes to the observed in vivo anti-inflammatory effects.

Antifungal and Antimicrobial Activities

This compound, particularly this compound D, has shown promising antifungal activity against specific fungal pathogens, with investigations into its cellular mechanisms of action.

Efficacy Against Specific Fungal Pathogens

This compound D, one of the meroterpenoids isolated from Arnebia euchroma root, has demonstrated antifungal activity against Aspergillus flavus researchgate.netfigshare.comtandfonline.com. Studies have investigated the efficacy of this compound A-D against this fungal pathogen researchgate.netfigshare.comtandfonline.com.

| Compound | Efficacy Against Aspergillus flavus (In Vitro) |

|---|---|

| This compound A-D | Inhibited mycelial growth at ≥200 mg/L researchgate.netfigshare.comtandfonline.com |

| This compound D | Inhibited aflatoxin production researchgate.netfigshare.comtandfonline.com |

Treatment with this compound A-D at concentrations of 200 mg/L or higher led to the complete inhibition of mycelial growth of A. flavus researchgate.netfigshare.comtandfonline.com. This compound D specifically was found to inhibit the production of aflatoxin by A. flavus researchgate.netfigshare.comtandfonline.com.

Investigation of Cellular Mechanisms of Antifungal Action

Research into the cellular mechanisms by which this compound exerts its antifungal effects against Aspergillus flavus has provided insights into its interaction with fungal cells researchgate.netfigshare.comtandfonline.com. Scanning electron microscopy studies revealed that treatment of A. flavus with this compound A-D at concentrations of 200 mg/L or greater resulted in visible damage to the fungal cells researchgate.netfigshare.comtandfonline.com. This damage included wrinkled and compressed conidia with phialides and damage to the cell wall researchgate.netfigshare.comtandfonline.com.

Furthermore, studies on this compound D indicated that its antifungal activity involves the reduction of ergosterol (B1671047) levels in A. flavus researchgate.netfigshare.comtandfonline.com. Ergosterol is a crucial component of the fungal cell membrane, essential for its structure and function nih.govjapsonline.comebsco.comnih.govmdpi.com. Disrupting ergosterol synthesis or membrane integrity is a common mechanism of action for many antifungal drugs nih.govjapsonline.comebsco.comnih.govmdpi.com. The reduction in ergosterol levels suggests that this compound D may interfere with the ergosterol biosynthesis pathway or directly interact with ergosterol in the fungal membrane, leading to impaired membrane function and ultimately inhibiting fungal growth and aflatoxin production.

Broad-Spectrum Antimicrobial Activity (General)

Research indicates that Arnebia euchroma extracts possess antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com While studies specifically detailing this compound's broad-spectrum antimicrobial activity are less prevalent in the provided search results, the antimicrobial properties of Arnebia euchroma extracts, from which this compound is isolated, suggest a potential for this compound in this area. researchgate.netbiointerfaceresearch.com Some studies on other compounds isolated from Arnebia species, such as naphthoquinones, have demonstrated antibacterial and antifungal activities. nih.govresearchgate.net A broad-spectrum antimicrobial agent is effective against a wide range of bacteria, including both Gram-positive and Gram-negative types. libretexts.orgopenaccessjournals.com

Cytotoxic and Anticancer Investigations (Non-Human Cell Lines)

Pre-clinical studies have investigated the cytotoxic potential of this compound and its derivatives against various non-human and human cancer cell lines.

In Vitro Cytotoxicity Profiling Against Human Cancer Cell Lines (e.g., MG-63, SNU387)

Arnebinols A-D, isolated from Arnebia euchroma, have been evaluated for their cytotoxicity against human cancer cell lines, including MG-63 (osteosarcoma) and SNU387 (liver cancer). nih.govcas.cnthieme-connect.com In one study, Arnebinols A-D and other compounds isolated from Arnebia euchroma were tested against these cell lines. nih.govcas.cnthieme-connect.com While the naphthoquinone 5,8-O-dimethyl-11-deoxyalkannin showed the most potent activity against MG-63 and SNU387 cells with IC50 values of 2.69 µM and 6.08 µM, respectively, the cytotoxicity of Arnebinols A-D was also assessed. nih.govcas.cnthieme-connect.comthieme-connect.com Another study evaluated meroterpenoids, including this compound derivatives, against human liver cancer cell lines SMMC-7721, HepG2, QGY-7703, and HepG2/ADM. researchgate.net

Data on the cytotoxicity of specific Arnebinols against these cell lines, where available from the search results, can be presented in a table:

| Compound | Cell Line | IC50 (µM) | Source |

| 5,8-O-dimethyl-11-deoxyalkannin | MG-63 | 2.69 | nih.govcas.cnthieme-connect.com |

| 5,8-O-dimethyl-11-deoxyalkannin | SNU387 | 6.08 | nih.govcas.cnthieme-connect.com |

| Meroterpenoid 5 | SMMC-7721 | 6.40 ± 0.51 | researchgate.net |

| Meroterpenoid 5 | HepG2 | 3.86 ± 0.28 | researchgate.net |

| Meroterpenoid 5 | QGY-7703 | 3.43 ± 0.27 | researchgate.net |

| Meroterpenoid 5 | HepG2/ADM | 11.31 ± 0.67 | researchgate.net |

| Meroterpenoid 4 | HepG2/ADM | 18.77 ± 1.23 | researchgate.net |

| Meroterpenoid 8 | HepG2 | 5.41 ± 0.51 | researchgate.net |

| Meroterpenoid 8 | QGY-7703 | 6.18 ± 0.47 | researchgate.net |

Proposed Molecular Mechanisms of Cytotoxicity (e.g., Oxidative Stress, Enzyme Inhibition)

While direct mechanisms of this compound's cytotoxicity are not extensively detailed in the provided abstracts, general mechanisms of cytotoxicity for various compounds, including those from natural sources, often involve the induction of oxidative stress and enzyme inhibition. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, can lead to cellular damage and death. mdpi.comnih.govnih.gov Some compounds exert cytotoxic effects by inhibiting enzymes critical for cell survival or proliferation. mdpi.com For instance, inhibition of DNA replication proteins can suppress tumor growth and induce cell death. mdpi.com Further research is needed to specifically elucidate the molecular mechanisms by which this compound exerts its cytotoxic effects.

Other Pre-clinical Pharmacological Activities (Derived from Arnebia euchroma Extracts, relevant for this compound research direction)

Studies on Arnebia euchroma extracts have revealed several other pre-clinical pharmacological activities, which provide context for the potential therapeutic applications of its constituents, including this compound.

Antioxidant Properties

Arnebia euchroma extracts have demonstrated antioxidant properties. researchgate.netbiointerfaceresearch.comlpu.in Antioxidants play a crucial role in protecting cells from damage caused by oxidative stress. lpu.in Studies evaluating the antioxidant activity of Arnebia euchroma extracts using methods like the DPPH assay have shown promising results. biointerfaceresearch.com For example, ethanol (B145695) and chloroform (B151607) extracts of A. euchroma showed DPPH scavenging activity with IC50 values of 3.9 µg/ml, while the n-hexane extract had an IC50 of 7.8 µg/ml. biointerfaceresearch.com These findings suggest that compounds within Arnebia euchroma, potentially including this compound, contribute to this antioxidant activity.

Gastroprotective and Hepatoprotective Effects

Arnebia euchroma extracts have been reported to possess gastroprotective and hepatoprotective effects in pre-clinical studies. researchgate.netresearchgate.net Gastroprotective effects involve the protection of the stomach lining from damage, while hepatoprotective effects relate to the ability to prevent damage to the liver. mdpi.commdpi.comnih.gov These protective effects are often associated with the antioxidant and anti-inflammatory properties of the plant extracts. researchgate.netmdpi.com While the specific role of this compound in these effects requires further investigation, the observed activities of the crude extract highlight potential areas for future research on this compound.

Anti-diabetic Effects (Pre-clinical Focus)

Pre-clinical research has indicated that this compound may possess anti-diabetic properties. Studies on Arnebia euchroma, a plant from which this compound can be isolated, have reported anti-diabetic effects, including the lowering of blood glucose levels and improvement of glucose tolerance in animal models. researchgate.net While this compound is one of the compounds found in Arnebia euchroma, specific detailed pre-clinical data focusing solely on this compound's isolated anti-diabetic effects and its precise mechanisms are limited in the readily available literature.

Some research exploring the potential therapeutic targets of compounds derived from traditional medicines has suggested that this compound, among other compounds, may interact with key mediators involved in various signaling pathways, including the PI3K-Akt pathway. researchgate.net The PI3K-Akt pathway is known to play a crucial role in insulin (B600854) signaling and glucose metabolism. researchgate.netnih.govnih.gov Disruptions in this pathway are implicated in insulin resistance and type 2 diabetes. nih.gov

Further detailed pre-clinical studies are needed to specifically elucidate the direct anti-diabetic mechanisms of this compound, such as its effects on insulin secretion, insulin sensitivity, glucose uptake by tissues, or inhibition of enzymes involved in glucose metabolism like alpha-glucosidase. londondiabetes.comijpsjournal.com While related compounds like Shikonin (B1681659), also found in Arnebia euchroma, have shown effects on glucose uptake in muscle cells via insulin-independent pathways dependent on calcium and stimulating GLUT4 translocation, the specific activity of this compound in these areas requires dedicated investigation. researchgate.netnih.gov

Currently available information primarily highlights the potential of the plant source and suggests possible pathways based on computational or broader analyses of constituent compounds. researchgate.netresearchgate.net Comprehensive pre-clinical studies with isolated this compound are necessary to provide detailed research findings and quantitative data on its anti-diabetic efficacy and mechanisms of action.

Data Tables

Due to the limited availability of specific quantitative pre-clinical data focusing solely on the anti-diabetic effects of isolated this compound in the search results, detailed data tables cannot be generated at this time. Existing literature primarily discusses the anti-diabetic potential of the source plant Arnebia euchroma or mentions this compound in broader analyses of traditional medicine compounds and their potential targets. researchgate.netresearchgate.net

Detailed Research Findings

Structure Activity Relationship Sar Studies of Arnebinol

Elucidation of Key Structural Features Dictating Biological Activity

Arnebinol is characterized as an ansa-type monoterpenylbenzenoid nih.govthegoodscentscompany.com. Specifically, compounds like this compound A and B are described as meroterpenoids possessing a tricyclic ring system consisting of 6, 10, and 5 members synhet.com. This compound has been reported to exhibit inhibitory activity on prostaglandin (B15479496) biosynthesis nih.govthegoodscentscompany.com. Furthermore, this compound D has demonstrated antifungal and anti-aflatoxigenic activities synhet.com.

Related compounds, such as benzenediol lactones (BDLs), which include resorcylic acid lactones (RALs), share structural similarities with this compound. BDLs are defined by a macrocyclic lactone ring fused to a 1,3-benzenediol moiety researchgate.net. The specific connectivity of the benzene (B151609) ring differentiates subgroups like RALs and dihydroxyphenylacetic acid lactones (DALs) researchgate.net. Studies on related BDLs suggest that structural variations, including the size of the macrocyclic ring and the configuration of substituents, can influence biological activities such as plant growth inhibition researchgate.net. While detailed structure-activity relationships specifically for this compound are not extensively described in the provided information, its classification within these structural families suggests that the macrocyclic ring and the substituted benzenediol core are likely key features influencing its observed biological activities.

Advanced Analytical Methodologies for Arnebinol Research and Quantification

High-Resolution Chromatographic Techniques for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

High-resolution chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are critical tools for the purification and identity confirmation of Arnebinol. HPLC is a widely utilized method for separating, identifying, and quantifying compounds based on their physico-chemical properties. chemyx.com LC-MS integrates the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, thereby providing both separation and structural information. chemyx.comwikipedia.org This synergistic combination is particularly effective for the analysis of complex samples containing numerous components. chemyx.comwikipedia.org

LC-MS offers enhanced sensitivity, capable of detecting smaller quantities of individual components compared to HPLC-DAD. measurlabs.com While HPLC-DAD is suitable when the approximate composition of a sample is known, LC-MS can be employed to characterize entirely unknown samples. measurlabs.com Within an LC-MS system, the mass spectrometer ionizes the separated components and detects them based on their mass-to-charge ratio. measurlabs.com This dual selectivity renders LC-MS a powerful analytical tool. chemyx.com LC-MS is well-suited for the analysis of compounds that are large, polar, ionic, thermally unstable, and nonvolatile, a description that fits many natural products. chemyx.com It has become one of the most frequently used chemical analysis techniques, especially for polar and thermally labile natural compounds that are not amenable to Gas Chromatography-Mass Spectrometry (GC-MS). wikipedia.org HPLC-MS is recognized as a leading analytical technique in various laboratory settings. wikipedia.org

Research involving meroterpenoids, including arnebinols A-D isolated from Arnebia euchroma roots, has employed spectroscopic data analysis, which often involves techniques coupled with chromatography. researchgate.net The structures of isolated compounds are typically elucidated unambiguously through spectroscopic data analysis, sometimes supplemented by X-ray single-crystal diffraction analysis. researchgate.net

Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis Spectrophotometry, NMR)

Spectroscopic methods play a crucial role in the quantitative analysis and structural elucidation of this compound. UV-Vis spectrophotometry is an analytical technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. technologynetworks.comdenovix.com This property is influenced by the sample's composition and can provide information regarding the identity and concentration of the substances present. technologynetworks.com The intensity of the absorbed light at specific wavelengths is directly proportional to the concentration of the analyte, in accordance with Beer's law. unchainedlabs.comthermofisher.com This principle enables straightforward quantitative analysis. thermofisher.com UV-Vis spectrophotometry is a cost-effective and relatively simple method compared to more complex techniques like HPLC, and its versatility allows for measurements in a variety of samples. encyclopedia.pub However, its sensitivity can be lower, and results may be affected by interfering substances. encyclopedia.pub

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the detailed structure of organic molecules. researchgate.net It provides intricate information about the arrangement of atoms within a molecule. The complete NMR assignments of compounds such as this compound A have been determined through the analysis of various NMR spectra, including HSQC and HMBC spectra. thieme-connect.com Extensive 1D (¹H NMR, ¹³C NMR) and 2D NMR (¹H–¹H COSY, DEPT, HMQC, HMBC, NOESY) spectroscopic methods are routinely applied for the structural elucidation of natural products, including meroterpenoids isolated from Arnebia euchroma. researchgate.net NMR data of meroterpenoids are essential for elucidating their chemical structures and identifying analogous compounds. researchgate.net

Bioanalytical Assays for In Vitro and In Vivo Activity Profiling

Bioanalytical assays are fundamental for evaluating the biological activities of this compound in both in vitro (laboratory-based) and in vivo (within living organisms) settings. These assays are designed to measure the concentration of a compound and its metabolites in biological matrices and to assess its effects on biological systems. researchgate.net The inherent complexity of biological matrices poses significant challenges in bioanalysis. researchgate.net

Research on meroterpenoids isolated from Arnebia euchroma has included the evaluation of their cytotoxicities against human cancer cell lines using assays such as the MTT assay. researchgate.net Bioanalytical techniques are critical for the characterization of biotherapeutics and are applicable to the study of natural compounds like this compound for assessing product and process characteristics, routine lot release, and stability. researchgate.net Assays used to evaluate biological activity can include those that measure the inhibition of specific enzymes or pathways, or assess effects on cell viability or function. nih.gov For example, this compound has been identified as an inhibitor of in vitro prostaglandin (B15479496) biosynthesis. nih.gov

Future Research Directions and Translational Potential of Arnebinol

Exploration of Novel Biological Activities and Therapeutic Indications

Future research on arnebinol should prioritize the comprehensive exploration of its biological activities beyond those currently suggested by its structural similarity to other naphthoquinones. While shikonin (B1681659) and its derivatives have demonstrated diverse pharmacological potentials, including antimicrobial, antioxidant, anti-inflammatory, wound healing, anticancer, antiulcer, anti-angiogenic, and antithrombotic activities, the specific profile of this compound needs to be fully elucidated. nih.gov Research could focus on identifying novel therapeutic indications where this compound might offer unique advantages or mechanisms of action. This could involve high-throughput screening against a wide range of biological targets and disease models. Given that Arnebia species have been traditionally used for various ailments, investigating this compound's potential in areas such as respiratory, gastrointestinal, and dermatological disorders could be a fruitful starting point. researchgate.net One study on arnebin-1, a related compound, showed pro-angiogenic effects and accelerated wound healing in diabetic rats. nih.gov This suggests potential for this compound in wound healing applications, an area that warrants further investigation.

Development of Advanced Synthetic Strategies for Complex this compound Analogues

The development of advanced synthetic strategies is crucial for both producing sufficient quantities of this compound for research and for creating novel analogues with potentially improved pharmacological properties. Natural product synthesis, especially for complex molecules like those found in Arnebia species, can be challenging. Current research highlights the importance of developing efficient and cost-effective synthetic procedures for natural product analogues. arkat-usa.org Strategies such as diverted total synthesis, function-oriented synthesis, biology-oriented synthesis, complexity to diversity, hybrid molecules, and biosynthesis-inspired synthesis are relevant approaches that could be applied to this compound. rsc.org Exploring alternative synthetic routes that utilize less expensive reagents and fewer steps could enhance the feasibility of producing this compound and its analogues on a larger scale for further investigation. arkat-usa.org Atomic editing, a pioneering chemical process allowing precise modification of individual atoms, could also represent a new paradigm for designing and synthesizing this compound analogues with enhanced efficacy. labmanager.com

In-depth Mechanistic Elucidation of this compound's Biological Pathways at the Cellular and Molecular Levels

A thorough understanding of how this compound interacts with biological systems at the cellular and molecular levels is essential for its rational development as a therapeutic agent. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound. This involves detailed studies using techniques in molecular and cellular biology. stanford.eduibecbarcelona.euharvard.edu Identifying the proteins, enzymes, or receptors that this compound binds to, and understanding the downstream effects of these interactions, will provide critical insights into its mechanisms of action. For instance, research on related compounds like shikonin has explored their effects on pathways related to cell growth inhibition and apoptosis in cancer cells. nih.gov Similar in-depth mechanistic studies are needed for this compound to determine its precise effects on cellular processes relevant to potential therapeutic applications, such as cell proliferation, migration, inflammation, and angiogenesis. nih.govibecbarcelona.eu

Integration of this compound Research with Modern Drug Discovery Paradigms

Integrating this compound research with modern drug discovery paradigms can significantly accelerate its translation into clinical applications. This involves leveraging advanced technologies and approaches used in contemporary drug development. nih.govuniversiteitleiden.nl High-throughput screening, computational modeling, and cheminformatics tools can be employed to identify potential targets, predict ADME-tox properties, and design optimized analogues. nih.govnih.gov Phenotypic screens could also be valuable in identifying novel activities of this compound. nih.gov Furthermore, the use of advanced assay approaches, such as cell-based and label-free assays, can provide more efficient and multidimensional evaluations of this compound's biological effects. nih.gov Collaborations between natural product chemists, biologists, pharmacologists, and computational scientists are crucial for a multidisciplinary approach to this compound research within modern drug discovery frameworks.

Role of this compound in Traditional Medicine Systems as a Basis for Contemporary Research

The historical use of Arnebia species in traditional medicine systems provides a valuable foundation for contemporary research on this compound. nih.govresearchgate.netplantsjournal.com Traditional knowledge can offer clues about potential therapeutic uses that warrant scientific validation. For example, Arnebia euchroma has been traditionally used for respiratory, gastrointestinal, and dermatological ailments. researchgate.net Investigating this compound's efficacy in these areas, based on traditional practices, could lead to the discovery of new therapeutic applications. While some traditional uses, like wound healing and fever amelioration, have been investigated in modern research, many other potential bioactivities mentioned in ancient texts remain unexplored. nih.govresearchgate.net Ethnobotanical research can help document and prioritize these traditional uses for scientific investigation, bridging the gap between traditional knowledge and modern pharmacology. plantsjournal.com This approach can provide a rich source of inspiration for exploring the full therapeutic potential of this compound.

Q & A

Q. What are the key structural and biochemical properties of Arnebinol, and how do they influence its pharmacological activity?

this compound is a naphthoquinone derivative isolated from Lithospermum erythrorhizon (soft purple gromwell). Its structure includes a naphthoquinone backbone with hydroxyl and methyl groups critical for its bioactivity, particularly its inhibitory effects on prostaglandin synthesis . To characterize its properties, researchers should employ techniques like nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and in vitro assays (e.g., COX-2 inhibition) to link structure to function.

Q. What experimental models are appropriate for evaluating this compound’s anti-inflammatory mechanisms?

Use cell-based models (e.g., RAW 264.7 macrophages) to measure cytokine production (IL-6, TNF-α) via ELISA and prostaglandin levels via LC-MS. For in vivo validation, murine models of inflammation (e.g., carrageenan-induced paw edema) can quantify dose-dependent efficacy. Ensure controls include vehicle and positive controls (e.g., indomethacin) .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Employ solvent extraction (ethanol or methanol) with varying polarities, followed by column chromatography (silica gel or Sephadex LH-20) for purification. Quantify yield using HPLC-MS and validate via comparison with reference standards. Optimization should address variables like extraction time, temperature, and solvent-to-biomass ratio .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

Contradictions may arise from differences in cell lines, assay protocols, or purity of the compound. Researchers should:

- Standardize experimental conditions (e.g., cell passage number, incubation time).

- Validate compound purity via HPLC and mass spectrometry.

- Perform dose-response curves (0.1–100 µM) with multiple cytotoxicity assays (MTT, LDH, apoptosis markers).

- Use meta-analysis to compare datasets, identifying confounding variables like batch variability or solvent effects .

Q. What mechanistic insights can transcriptomic or proteomic analyses provide about this compound’s mode of action?

RNA sequencing or tandem mass tag (TMT)-based proteomics can reveal pathways modulated by this compound, such as NF-κB signaling or oxidative stress responses. For example, differential expression of PTGS2 (COX-2) or NOS2 (iNOS) genes can validate anti-inflammatory targets. Integrate omics data with pathway analysis tools (e.g., KEGG, DAVID) to prioritize hypotheses .

Q. How should researchers design experiments to assess this compound’s pharmacokinetics and bioavailability?

- In vitro: Use Caco-2 cell monolayers to measure permeability (Papp values).

- In vivo: Administer this compound (oral/intravenous) to rodents, collecting plasma samples at timed intervals. Quantify via LC-MS/MS and calculate parameters like AUC, Cmax, and half-life.

- Address low bioavailability by formulating nanoparticles or liposomes, testing stability and release kinetics .

Q. What statistical methods are robust for analyzing dose-dependent effects of this compound in complex biological systems?

- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values.

- Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- For time-series data (e.g., cytokine kinetics), employ mixed-effects models to account for intra-subject variability .

Methodological Guidance

How to formulate a FINER-compliant research question for this compound studies?

Align questions with the FINER criteria:

- Feasible: “Does this compound inhibit NF-κB translocation in LPS-stimulated macrophages?” (testable in 6 months).

- Novel: “How does this compound’s quinone structure influence its redox-modulating effects compared to synthetic analogs?”

- Ethical: Prioritize in vitro models before progressing to animal studies .

Q. What strategies validate this compound’s target engagement in cellular assays?

Q. How to address reproducibility challenges in this compound research?

- Adhere to NIH guidelines for preclinical studies, including blinding, randomization, and power analysis.

- Share raw data and protocols via repositories like Zenodo.

- Use authenticated cell lines (e.g., ATCC) and report detailed experimental conditions (e.g., buffer pH, incubation temperature) .

Tables for Reference

Table 1: Key Pharmacological Targets of this compound

Table 2: Common Pitfalls in this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.